molecular formula C8H15Cl2N3 B2455113 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride CAS No. 2514953-06-9

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2455113
CAS No.: 2514953-06-9
M. Wt: 224.13
InChI Key: GQZHZHPLTOLGGF-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
  • 1-(1-Methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
  • 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Uniqueness

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to enhanced bioactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

1-(1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-6-7-4-5-11(10-7)8-2-3-8;;/h4-5,8-9H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZHZHPLTOLGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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